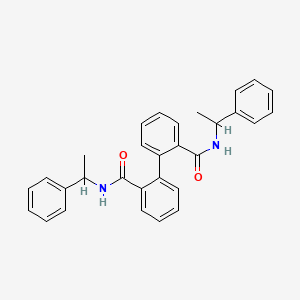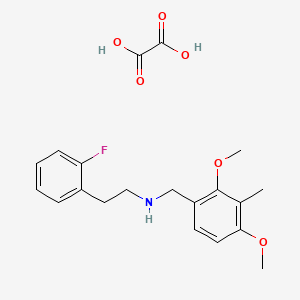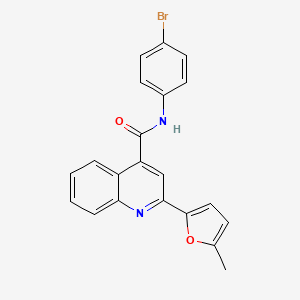
N-(cyclopropylmethyl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic effects in various autoimmune diseases. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune system by blocking cytokine signaling pathways.
Wirkmechanismus
N-(cyclopropylmethyl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine is a selective inhibitor of JAK3, which is a key component of the JAK-STAT signaling pathway. This pathway is involved in the production of cytokines, which are signaling molecules that play a critical role in the immune system. By inhibiting JAK3, this compound can block the production of cytokines, which in turn reduces inflammation and potentially alleviates symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in both animal models and human clinical trials. It has also been shown to reduce the number of activated T cells and B cells, which are key players in the immune response. These effects suggest that this compound has the potential to modulate the immune system and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(cyclopropylmethyl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine is its selectivity for JAK3, which reduces the risk of off-target effects. It has also been shown to have a good safety profile in both animal models and human clinical trials. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for N-(cyclopropylmethyl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine research. One area of interest is its potential use in combination with other drugs for the treatment of autoimmune diseases. Another area of interest is its use in the treatment of other inflammatory conditions, such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, there is ongoing research to develop more potent and selective JAK inhibitors, which may have improved therapeutic efficacy and safety profiles.
Synthesemethoden
The synthesis of N-(cyclopropylmethyl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine involves the reaction of 4-fluoroaniline with cyclopropylmethyl bromide in the presence of a base to obtain N-(cyclopropylmethyl)-4-fluoroaniline. This intermediate is then reacted with 1,2,4-triazin-3-one in the presence of a catalyst to obtain this compound. The overall yield of the synthesis is around 20%, and the purity of the final product is typically greater than 99%.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine has been extensively studied for its potential therapeutic effects in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the JAK signaling pathway, which is involved in the production of pro-inflammatory cytokines. By blocking this pathway, this compound can reduce inflammation and potentially alleviate symptoms of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4/c14-11-5-3-10(4-6-11)12-8-16-18-13(17-12)15-7-9-1-2-9/h3-6,8-9H,1-2,7H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHVSJWYBGJIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC(=CN=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

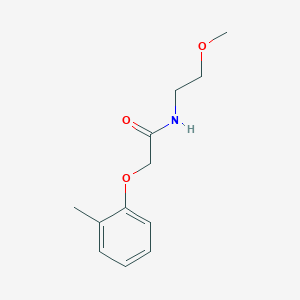
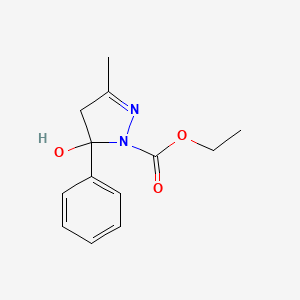
![N-butyl-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5010549.png)
![2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5010561.png)
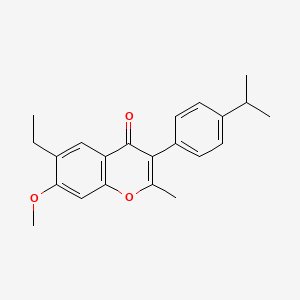
![diethyl [5-(2-tert-butylphenoxy)pentyl]malonate](/img/structure/B5010575.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5010581.png)
methyl]phosphonate](/img/structure/B5010582.png)

![5-({1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5010589.png)
![1-{2-[4-(4,6-dimethoxy-2-pyrimidinyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5010595.png)
